2-ethoxy-N-methylethanamine

説明

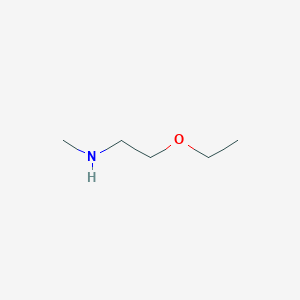

Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEJWXUAXUMVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310172 | |

| Record name | 2-Ethoxy-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38256-94-9 | |

| Record name | 2-Ethoxy-N-methylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38256-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxyethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-ethoxy-N-methylethanamine" physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-ethoxy-N-methylethanamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 38256-94-9). As a secondary amine and ether, this compound serves as a valuable building block in various chemical syntheses, particularly in the development of pharmaceutical agents.[1] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of the compound's structural characteristics, physical properties, spectroscopic signature, and safe handling protocols. By synthesizing data from established chemical databases and providing field-proven experimental methodologies, this guide aims to serve as an authoritative resource for the scientific community.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundational step for all subsequent research and development. This section details the key identifiers and structural features of this compound.

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name : this compound[2]

-

Common Synonyms : (2-ethoxyethyl)(methyl)amine, N-(2-Ethoxyethyl)-N-methylamine[1][2]

-

Molecular Weight : 103.16 g/mol [2]

1.2. Molecular Structure

The structure of this compound incorporates both an ether linkage and a secondary amine functional group. This bifunctional nature dictates its chemical reactivity and physical properties, such as its capacity for hydrogen bonding and its basicity.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The utility of a chemical compound in research and synthesis is largely determined by its physical properties. These characteristics influence reaction conditions, purification methods, and formulation strategies.

2.1. Summary of Properties

The following table consolidates the key quantitative physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | PubChem[2] |

| Molecular Weight | 103.16 g/mol | PubChem[2] |

| Boiling Point | 75 °C at 0.4 Torr | ECHEMI[1] |

| Density | 0.8363 g/cm³ | ECHEMI[1] |

| Polar Surface Area (PSA) | 21.3 Ų | PubChem[2], ECHEMI[1] |

| XLogP3 | 0 | ECHEMI[1] |

2.2. Detailed Property Analysis

-

Physical State : At standard temperature and pressure, this compound is a liquid. Similar small amines typically present as colorless to pale yellow liquids with a characteristic amine (fishy or ammonia-like) odor.[3][4][5]

-

Boiling Point : The reported boiling point is 75 °C at a reduced pressure of 0.4 Torr.[1] The boiling point is a critical parameter for purification by distillation. Performing distillation under vacuum is a standard technique for compounds that may decompose at their atmospheric boiling point or for those with very high boiling points.

-

Solubility : The molecule's structure suggests miscibility with a range of solvents. The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, while the N-H bond can act as a hydrogen bond donor. This facilitates solubility in polar protic solvents like water and alcohols.[6][7] The ethyl and methyl groups provide some nonpolar character, allowing for solubility in organic solvents like diethyl ether, ethanol, and dichloromethane.[3] This amphiphilic nature is crucial for its application in diverse reaction media.

-

Partition Coefficient (XLogP3) : The XLogP3 value of 0 suggests a balanced distribution between octanol and water.[1] This parameter is a vital predictor of a molecule's pharmacokinetic behavior in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Based on the known structure of this compound, the following spectral characteristics are predicted.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR) : This technique provides detailed information about the hydrogen environments in the molecule. For this compound (CH₃-CH₂-O-CH₂-CH₂-NH-CH₃), five distinct proton signals are expected:

-

Triplet (3H) : Corresponding to the terminal methyl group of the ethoxy moiety (CH₃ -CH₂-O-).

-

Quartet (2H) : For the methylene group adjacent to the oxygen in the ethoxy group (-CH₂ -O-).

-

Triplet (2H) : For the methylene group adjacent to the ether oxygen (-O-CH₂ -CH₂-).

-

Triplet (2H) : For the methylene group adjacent to the nitrogen (-CH₂ -NH-).

-

Singlet (3H) : Corresponding to the N-methyl group (-NH-CH₃ ).

-

Broad Singlet (1H) : For the amine proton (-NH -), which may exchange with solvent protons.

-

-

¹³C NMR (Carbon-13 NMR) : This spectrum will show a signal for each unique carbon atom. Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their vibrational frequencies.

-

N-H Stretch : A moderate, single absorption band is expected in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch : Strong absorption bands will appear in the 2850-3000 cm⁻¹ region, corresponding to the sp³ hybridized C-H bonds of the methyl and methylene groups.

-

C-O Stretch : A strong, characteristic band for the ether linkage (C-O-C) is expected in the 1050-1150 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 103.16.

-

Fragmentation : Common fragmentation pathways for amines and ethers would be expected, such as alpha-cleavage adjacent to the nitrogen atom or the oxygen atom, leading to characteristic fragment ions.

Experimental Protocols for Property Determination

Scientific integrity demands robust and reproducible methodologies. This section outlines standard laboratory protocols for determining key physicochemical and structural properties.

4.1. Protocol: Determination of Boiling Point at Reduced Pressure

Causality : Determining the boiling point under vacuum is essential for compounds that are thermally sensitive or have high boiling points at atmospheric pressure. This prevents degradation and allows for accurate characterization.

Methodology :

-

Apparatus Setup : Assemble a short-path vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use appropriate joint grease for all connections to ensure a good seal.

-

Sample Preparation : Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

System Evacuation : Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 0.4 Torr), monitoring with a manometer.

-

Heating : Begin gently heating the distillation flask using a heating mantle.

-

Observation : Record the temperature at which the liquid boils and a steady condensation and distillation rate is observed. This temperature is the boiling point at the recorded pressure.

-

Shutdown : Once the measurement is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air.

4.2. Workflow: Structural Verification and Purity Analysis

Causality : A multi-spectroscopic approach provides a self-validating system for structural confirmation. Mass spectrometry gives the molecular weight, IR confirms functional groups, and NMR provides the precise atomic connectivity, leaving no ambiguity about the molecule's identity and purity.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C5H13NO | CID 18324766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine [cymitquimica.com]

- 4. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2-ethoxy-N-methylethanamine (CAS 38256-94-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-ethoxy-N-methylethanamine, identified by the CAS number 38256-94-9, is a secondary amine with an ether linkage. Its chemical structure, combining both a flexible ether chain and a reactive secondary amine group, makes it a valuable building block in organic synthesis. While not a widely studied compound in its own right, its utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry, is of significant interest. This guide provides a comprehensive overview of its properties, a plausible synthesis protocol based on established chemical principles, its role in the development of therapeutic agents, and essential safety information.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are estimates and should be confirmed by experimental data where critical.

| Property | Value | Source |

| Molecular Formula | C5H13NO | PubChem[1] |

| Molecular Weight | 103.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 38256-94-9 | PubChem[1] |

| Boiling Point | 193.43°C (rough estimate) | American Elements |

| Density | 0.8363 g/cm³ (estimate) | American Elements |

| SMILES | CCOCCNC | PubChem[1] |

| InChIKey | QWEJWXUAXUMVFU-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Characterization

Proposed Synthesis Workflow

Caption: Logical flow of this compound in BACE1 inhibitor synthesis.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. [2]It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood.

GHS Hazard Information:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

Recommended PPE:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a respirator with an organic vapor cartridge is recommended.

First Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its bifunctional nature allows for its incorporation into a variety of more complex molecular architectures. The most significant application identified to date is its role as a precursor in the synthesis of BACE1 inhibitors, highlighting its relevance to drug discovery efforts in the field of neurodegenerative diseases. Further research into its synthesis, characterization, and exploration of its utility in other areas of organic and medicinal chemistry is warranted. As with any reactive chemical, strict adherence to safety protocols is paramount when handling this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). (2-ethoxyethyl)(methyl)amine. Retrieved from [Link]

-

ECHA. (n.d.). This compound. European Chemicals Agency. Retrieved from [Link]

- Richardson, J., et al. (2020). Efficient Method for the Synthesis of Amino-1,3-Oxazines from Thioureas. Organic Process Research & Development, 24, 2853–2863.

- Ghosh, A. K., et al. (2012). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Journal of Medicinal Chemistry, 55(21), 9176-9187.

- Jeppsson, F., et al. (2012). Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides. Journal of Medicinal Chemistry, 55(21), 9273-9286.

Sources

An In-depth Technical Guide to 2-ethoxy-N-methylethanamine: Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of 2-ethoxy-N-methylethanamine, a secondary amine with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular structure, physicochemical properties, theoretical synthetic routes, and safety considerations.

Introduction and Chemical Identity

This compound, a member of the ether amine family, is a valuable building block in organic synthesis. Its structure combines the features of an ether and a secondary amine, offering multiple reactive sites for chemical modification. Understanding its fundamental properties is crucial for its effective utilization in research and development.

The compound is identified by the following key parameters:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 38256-94-9 | [1] |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Canonical SMILES | CCOCCNC | [1] |

| InChIKey | QWEJWXUAXUMVFU-UHFFFAOYSA-N | [1] |

Synonyms: (2-ethoxyethyl)(methyl)amine, N-(2-Ethoxyethyl)-N-methylamine.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a central nitrogen atom bonded to a methyl group and an ethoxyethyl group. The presence of the nitrogen and oxygen atoms as heteroatoms, along with the flexible alkyl chain, dictates its chemical reactivity and physical properties.

Caption: 2D Molecular Structure of this compound.

A summary of its key computed physicochemical properties is provided below:

| Property | Value | Source |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 21.3 Ų | [1] |

| Boiling Point | 125-126 °C (estimated) |

Synthesis of this compound

Route 1: Reductive Amination of Ethoxyacetaldehyde with Methylamine

This two-step approach involves the formation of an imine intermediate followed by its reduction.

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol (Theoretical):

-

Imine Formation:

-

To a solution of ethoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add methylamine (1.1 eq; as a solution in a compatible solvent or as a gas) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

-

Reduction:

-

Cool the reaction mixture containing the imine to 0 °C.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Route 2: Nucleophilic Substitution of 2-ethoxyethyl Halide with Methylamine

This method involves the direct alkylation of methylamine with a suitable 2-ethoxyethyl halide.

Caption: Nucleophilic Substitution Synthesis Workflow.

Experimental Protocol (Theoretical):

-

Reaction Setup:

-

In a pressure-resistant vessel, combine 2-ethoxyethyl bromide (1.0 eq) with a significant excess of methylamine (e.g., 5-10 eq, as a solution in ethanol or THF) to minimize the formation of the tertiary amine byproduct.

-

-

Reaction Conditions:

-

Seal the vessel and heat the reaction mixture at a temperature of 60-80 °C for 12-24 hours. The progress of the reaction should be monitored by GC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, carefully vent the vessel.

-

Remove the excess methylamine and solvent under reduced pressure.

-

Treat the residue with a base (e.g., NaOH solution) to neutralize the methylammonium halide salt and liberate the free amine.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by fractional distillation.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the methylene protons adjacent to the nitrogen and oxygen atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethoxy) | ~1.2 | Triplet | 3H |

| CH₂ (ethoxy) | ~3.5 | Quartet | 2H |

| O-CH₂ | ~3.6 | Triplet | 2H |

| N-CH₂ | ~2.7 | Triplet | 2H |

| N-CH₃ | ~2.4 | Singlet | 3H |

| N-H | Variable | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~66 |

| O-CH₂ | ~70 |

| N-CH₂ | ~50 |

| N-CH₃ | ~36 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H, C-H, and C-O bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300-3500 | Medium, broad |

| C-H stretch (sp³) | 2850-3000 | Strong |

| N-H bend | 1550-1650 | Medium |

| C-O stretch (ether) | 1050-1150 | Strong |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z = 103 would be expected. The fragmentation pattern would likely involve α-cleavage adjacent to the nitrogen atom, leading to characteristic fragment ions.[3][4] The loss of the largest alkyl group is often favored. A prominent peak at m/z 58, resulting from the cleavage of the C-C bond between the nitrogen and the ethoxyethyl group, is anticipated.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motif is present in various biologically active compounds. As a phenethylamine analogue, it holds potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents.[2][5] The phenethylamine core is found in numerous neurotransmitters and drugs targeting the central nervous system.[6] Therefore, this compound could serve as a valuable starting material or intermediate in the synthesis of compounds targeting a range of receptors and enzymes.

Safety, Handling, and Storage

Based on the GHS classification for this compound, it is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] Therefore, strict safety protocols must be followed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.[8]

-

Ground and bond containers when transferring material.[8]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

-

This compound | C5H13NO | CID 18324766 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

MS fragmentation patterns - YouTube. (2018, March 20). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-[2-(dimethylamino)ethoxy]-N-methylethanamine | C7H18N2O | CID 22239179 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Retrieved January 12, 2026, from [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. (2025, September 4). Retrieved January 12, 2026, from [Link]

-

Acetic acid, ethoxy-, and ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved January 12, 2026, from [Link]

-

Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC - NIH. (2022, November 5). Retrieved January 12, 2026, from [Link]

-

Normalized FTIR spectra of (N-methylformamide +2-ethoxyethanol) binary... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

FTIR-spectral analysis of two photosynthetic H-2-producing strains and their extracellular polymeric substances | Request PDF - ResearchGate. (2025, August 10). Retrieved January 12, 2026, from [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-Chloro-N-ethyl-N-methylethanamine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C5H13NO | CID 18324766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. aksci.com [aksci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-ethoxy-N-methylethanamine: Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-ethoxy-N-methylethanamine, a secondary amine with an ether linkage, is a valuable building block in the synthesis of various pharmacologically active molecules and other specialty chemicals.[1] Its structural motif is found in a range of compounds, making the efficient and selective synthesis of this molecule a topic of significant interest for organic chemists. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key precursors, reaction mechanisms, and detailed experimental considerations.

Two principal synthetic strategies dominate the preparation of this compound: the O-alkylation of N-methylethanolamine and the reductive amination of 2-ethoxyacetaldehyde . Each pathway offers distinct advantages and challenges, which will be discussed in detail to enable researchers to make informed decisions based on their specific laboratory capabilities and project requirements.

Pathway 1: O-Alkylation of N-methylethanolamine via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers, involving the reaction of an alkoxide with an alkyl halide.[2][3] In the context of synthesizing this compound, this pathway utilizes N-methylethanolamine as the starting material, which is deprotonated to form an alkoxide and then reacted with an ethylating agent.

Precursors

-

N-methylethanolamine: A bifunctional molecule containing both a secondary amine and a primary alcohol.

-

Ethylating Agent: A reactive ethyl group donor, typically an ethyl halide (e.g., ethyl bromide, ethyl iodide) or an ethyl sulfonate (e.g., ethyl tosylate).

-

Base: A strong base is required to deprotonate the hydroxyl group of N-methylethanolamine to form the more nucleophilic alkoxide. Common choices include sodium hydride (NaH) or potassium hydroxide (KOH).

Mechanistic Considerations and Challenges

The primary challenge in this approach is the chemoselectivity. N-methylethanolamine possesses two nucleophilic sites: the nitrogen of the secondary amine and the oxygen of the hydroxyl group. Direct alkylation without a protecting group strategy can lead to a mixture of N-alkylation and O-alkylation products, as well as over-alkylation at the nitrogen atom.

To achieve selective O-alkylation, a protecting group strategy is often employed. The more nucleophilic amine is first protected, directing the subsequent alkylation to the hydroxyl group. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its ease of introduction and removal under specific conditions.[4]

Experimental Protocol: O-Alkylation with Protecting Group Strategy

This protocol outlines a two-step synthesis involving the protection of the amine functionality of N-methylethanolamine, followed by O-alkylation and subsequent deprotection.

Step 1: N-Boc Protection of N-methylethanolamine

Objective: To selectively protect the secondary amine of N-methylethanolamine to prevent N-alkylation in the subsequent step.

Procedure:

-

In a round-bottom flask, dissolve N-methylethanolamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution. If the starting material is an amine salt, a base like triethylamine (1.1 eq) should be added.[4]

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, N-(tert-butoxycarbonyl)-N-methyl-2-aminoethanol.[5]

Step 2: O-Ethylation of N-Boc-N-methylethanolamine

Objective: To introduce the ethyl group onto the hydroxyl oxygen via a Williamson ether synthesis.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-methylethanolamine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add an ethylating agent, such as ethyl bromide (1.5 eq), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the O-ethylated, N-Boc protected intermediate.

Step 3: Deprotection of the N-Boc Group

Objective: To remove the Boc protecting group to yield the final product, this compound.

Procedure:

-

Dissolve the crude product from the previous step in a suitable solvent such as methanol or dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).[6]

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting residue can be basified with a solution of sodium hydroxide or sodium bicarbonate and extracted with an organic solvent to yield the free amine.

-

Further purification can be achieved by distillation or column chromatography.

Pathway 2: Reductive Amination of 2-ethoxyacetaldehyde

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[7][8] This one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[7]

Precursors

-

2-ethoxyacetaldehyde: The carbonyl-containing precursor.

-

Methylamine: The amine source. This can be used as a solution in a solvent (e.g., THF or water) or as the hydrochloride salt with the addition of a base.

-

Reducing Agent: A reducing agent that selectively reduces the imine in the presence of the starting aldehyde is preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature.[9] Sodium borohydride (NaBH₄) can also be used, but the imine formation should be allowed to go to completion before its addition as it can also reduce the aldehyde.[9]

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of methylamine on the carbonyl carbon of 2-ethoxyacetaldehyde. The hemiaminal then dehydrates to form an imine (Schiff base). The reducing agent present in the reaction mixture then reduces the C=N double bond of the imine to the corresponding amine. The choice of a mild reducing agent like NaBH₃CN is crucial as it is less reactive towards the aldehyde starting material, thus minimizing the formation of 2-ethoxyethanol as a byproduct.[10]

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound in a one-pot reaction from 2-ethoxyacetaldehyde and methylamine.

Procedure:

-

To a stirred solution of 2-ethoxyacetaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of methylamine (1.2 eq).

-

If using methylamine hydrochloride, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Adjust the pH of the reaction mixture to a slightly acidic range (pH 6-7) by adding a small amount of acetic acid. This catalyzes the imine formation.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, dissolve a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in the same solvent.

-

Slowly add the reducing agent solution to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by adding an acid (e.g., 1M HCl) until gas evolution ceases.

-

Basify the reaction mixture with an aqueous solution of NaOH.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation.

Data Presentation: Comparison of Synthetic Routes

| Parameter | O-Alkylation of N-methylethanolamine | Reductive Amination of 2-ethoxyacetaldehyde |

| Precursors | N-methylethanolamine, Ethylating Agent (e.g., EtBr), Strong Base (e.g., NaH) | 2-ethoxyacetaldehyde, Methylamine, Mild Reducing Agent (e.g., NaBH₃CN) |

| Number of Steps | Multiple steps (protection, alkylation, deprotection) | Typically a one-pot reaction |

| Selectivity | Requires a protecting group strategy for high selectivity | Generally good selectivity for the desired amine |

| Key Challenges | Potential for N- and O-alkylation side reactions, over-alkylation | Handling of potentially unstable aldehyde precursor |

| Reagent Toxicity | Use of strong bases like NaH requires careful handling | Use of cyanoborohydride reagents requires handling in a well-ventilated fume hood |

| Typical Yields | Moderate to high, dependent on the efficiency of each step | Generally good to excellent yields in a one-pot process[11] |

Visualization of Synthetic Pathways

O-Alkylation of N-methylethanolamine (with Protection)

Caption: O-Alkylation of N-methylethanolamine with a protecting group strategy.

Reductive Amination of 2-ethoxyacetaldehyde

Caption: Reductive amination of 2-ethoxyacetaldehyde with methylamine.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), the N-methyl group (a singlet), and the two methylene groups of the ethylamine backbone (triplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the five carbon atoms in the molecule.[12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the C-O-C ether linkage and the N-H bond of the secondary amine.[13]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Conclusion

Both the O-alkylation of N-methylethanolamine and the reductive amination of 2-ethoxyacetaldehyde are viable and effective methods for the synthesis of this compound. The choice of the most appropriate route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's expertise and equipment. The protecting group strategy for the O-alkylation pathway, while multi-step, offers excellent control over selectivity. The reductive amination approach provides a more convergent and often higher-yielding one-pot synthesis. By understanding the underlying principles and experimental nuances of each method, researchers can confidently and efficiently prepare this important synthetic intermediate.

References

-

A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Reductive Amination. YouTube. [Link]

-

Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

-

N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol. PubChem. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

Williamson Ether Synthesis. YouTube. [Link]

-

Williamson ether synthesis. Khan Academy. [Link]

- Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

β-ETHOXYETHYL BROMIDE. Organic Syntheses. [Link]

-

N-METHYLETHYLAMINE. Organic Syntheses. [Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Boc De-protection. Reddit. [Link]

-

Using the 9-BBN Group as a Transient Protective Group for the Functionalization of Reactive Chains of α-Amino Acids. ACS Publications. [Link]

-

2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. PubChem. [Link]

-

How to remove Boc in the presence of vinyl methyl ketone group? ResearchGate. [Link]

-

1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl. ResearchGate. [Link]

-

2-[2-(dimethylamino)ethoxy]-N-methylethanamine. PubChem. [Link]

- Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether.

-

Substituted phenethylamine. Wikipedia. [Link]

-

Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. gctlc.org [gctlc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. byjus.com [byjus.com]

- 12. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 2-ethoxy-N-methylethanamine

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic modification of simple, functionalized molecules can unlock a vast array of novel properties and applications. 2-ethoxy-N-methylethanamine, a seemingly unassuming secondary amine, represents a core scaffold with significant, yet underexplored, potential. Its structure, featuring a flexible ethylamine backbone, a lipophilic ethoxy group, and a reactive N-methylated secondary amine, provides multiple avenues for structural diversification. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, properties, and applications of structural analogs and derivatives of this compound. We will explore the causal relationships behind synthetic strategies, the rationale for structural modifications, and the exciting therapeutic and technological opportunities that arise from these molecular explorations.

The Core Molecule: this compound

Before delving into its analogs and derivatives, a thorough understanding of the parent molecule is paramount.

Physicochemical Properties

This compound is a flammable liquid that can cause severe skin burns and eye damage[1]. A summary of its key computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C5H13NO | PubChem[1] |

| Molecular Weight | 103.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 38256-94-9 | PubChem[1] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |

| InChIKey | QWEJWXUAXUMVFU-UHFFFAOYSA-N | PubChem[1] |

Table 1: Key physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary and reliable methodologies: reductive amination and direct N-alkylation. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Reductive amination is a highly versatile and widely employed method for the synthesis of secondary amines due to its high selectivity and the prevention of over-alkylation. This one-pot procedure involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Reaction Scheme:

Materials:

-

2-ethoxyethanal (1.0 eq.)

-

Methylamine (solution in THF or as hydrochloride salt with a base, 1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-ethoxyethanal (1.0 eq.) in anhydrous DCM. Add the methylamine solution (1.2 eq.) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The reaction is often slightly exothermic. Continue stirring at room temperature until the starting materials are consumed (typically 2-12 hours), as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Direct alkylation of methylamine with a suitable 2-ethoxyethyl electrophile, such as 2-chloroethyl ethyl ether, represents a more traditional approach. While effective, this method requires careful control of stoichiometry to minimize the formation of the tertiary amine byproduct due to the increased nucleophilicity of the secondary amine product compared to the primary amine starting material.

Experimental Protocol: Synthesis of this compound via Direct N-Alkylation

Reaction Scheme:

Materials:

-

2-Chloroethyl ethyl ether (1.0 eq.)

-

Methylamine (in excess, e.g., 2-3 eq., as a solution in a suitable solvent like THF or ethanol)

-

A non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 eq.)

-

Acetonitrile or a similar polar aprotic solvent

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a pressure-sealed reaction vessel, combine 2-chloroethyl ethyl ether (1.0 eq.), the chosen solvent, and the base (1.5 eq.). Cool the mixture in an ice bath.

-

Amine Addition: Add the methylamine solution (2-3 eq.) to the cooled mixture. Seal the vessel and allow it to warm to room temperature, then heat to 40-60 °C. The use of a sealed vessel is crucial when working with a volatile amine like methylamine.

-

Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the progress by TLC or GC-MS, paying close attention to the formation of the dialkylated byproduct.

-

Work-up: Upon completion, cool the reaction mixture and filter off any inorganic salts. Dilute the filtrate with water and extract the product with diethyl ether (3x).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the desired mono-alkylated secondary amine.

Characterization of this compound

Unambiguous characterization of the synthesized compound is critical for ensuring its purity and confirming its structure. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While experimental spectra are the gold standard, predicted NMR data provide a reliable reference for structural confirmation.

¹H NMR (Predicted):

-

δ 3.49 (t, 2H): Triplet corresponding to the -O-CH₂-CH₂- protons.

-

δ 3.40 (q, 2H): Quartet for the -O-CH₂-CH₃ protons.

-

δ 2.65 (t, 2H): Triplet for the -CH₂-NH- protons.

-

δ 2.40 (s, 3H): Singlet for the N-CH₃ protons.

-

δ 1.18 (t, 3H): Triplet for the -CH₂-CH₃ protons.

¹³C NMR (Predicted):

-

δ 70.5: -O-CH₂-CH₂-

-

δ 66.5: -O-CH₂-CH₃

-

δ 52.0: -CH₂-NH-

-

δ 36.0: N-CH₃

-

δ 15.2: -CH₂-CH₃

In electron ionization mass spectrometry (EI-MS), amines undergo characteristic α-cleavage. For this compound (MW = 103.16), the expected fragmentation would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to resonance-stabilized cations.

Expected Key Fragments:

-

m/z = 58: [CH₃NHCH₂]⁺ - Resulting from cleavage of the C-C bond between the two ethyl carbons. This is often the base peak.

-

m/z = 45: [CH₃CH₂O]⁺ - From cleavage of the ether bond.

-

m/z = 44: [CH₂=NHCH₃]⁺ - From cleavage with hydrogen rearrangement.

Structural Analogs of this compound: Exploring Chemical Space

The core structure of this compound offers three primary points for modification: the ethoxy group, the N-methyl group, and the ethylamine backbone. Each modification can significantly impact the molecule's physicochemical properties and biological activity.

Variation of the Alkoxy Group

Replacing the ethoxy group with other alkoxy or aryloxy moieties allows for fine-tuning of lipophilicity, steric bulk, and potential for additional interactions.

-

Methoxy Analogs (e.g., 2-methoxy-N-methylethanamine): Decreased lipophilicity compared to the ethoxy analog.

-

Phenoxyethylamine Derivatives: The introduction of an aromatic ring, as in phenoxyethylamine derivatives, opens up possibilities for π-π stacking and other interactions with biological targets. These compounds have been explored as scaffolds for developing new molecules with potential biological activities, including anti-inflammatory properties[2]. The synthesis of these analogs can be achieved through similar alkylation or reductive amination strategies, starting from the corresponding phenoxyethanal or phenoxyethyl halide.

Modification of the N-Alkyl Group

The N-methyl group plays a crucial role in the basicity and steric environment of the nitrogen atom.

-

N-H Analogs (e.g., 2-ethoxyethylamine): A primary amine that is more polar and can act as a hydrogen bond donor. It is used as an intermediate in the manufacturing of agrochemicals[1].

-

N,N-dimethyl Analogs (e.g., 2-ethoxy-N,N-dimethylethanamine): A tertiary amine with increased basicity and steric hindrance around the nitrogen.

-

Larger N-Alkyl Groups (e.g., N-ethyl, N-propyl): Increasing the size of the N-alkyl group enhances lipophilicity and can influence receptor binding selectivity.

The effect of N-methylation on the pharmacological activity of phenethylamines has been studied, showing a progression from indirect adrenergic activity to cholinergic activity with increasing methylation[3][4]. This highlights the profound impact of N-substitution on biological function.

Alterations to the Ethylamine Backbone

Modifications to the two-carbon linker can affect the molecule's flexibility and spatial orientation of the functional groups.

-

Propoxy and Butoxy Analogs: Lengthening the carbon chain between the ether and the amine can alter the molecule's conformational flexibility and its ability to span binding sites in a receptor.

-

Branched Analogs: Introducing branching on the ethylamine backbone can create chiral centers and introduce steric constraints, which can be beneficial for achieving stereospecific interactions with biological targets.

Derivatives of this compound: The Rise of Alkoxyamines

A particularly exciting class of derivatives that can be conceptually derived from the this compound scaffold are N-alkoxyamines. These compounds feature a labile N-O bond and have garnered significant attention for their applications in controlled radical polymerization and, more recently, as innovative prodrugs.

Alkoxyamines as Prodrugs: A Radical Approach to Therapy

Alkoxyamines can be designed to undergo homolysis of the C-ON bond, releasing a persistent nitroxyl radical and a transient, highly reactive alkyl radical[5]. This property is being harnessed to develop prodrugs that can be selectively activated in a target environment, such as a tumor, to release cytotoxic alkyl radicals.

The general concept is to attach a "trigger" to the alkoxyamine that is cleaved by a specific enzyme or condition present in the target tissue. This cleavage then leads to the spontaneous decomposition of the alkoxyamine and the release of the therapeutic radical species.

Caption: Alkoxyamine prodrug activation pathway.

Alkoxyamine-based prodrugs have been designed to be activated by enzymes such as neutrophil elastase, which is overexpressed in some tumor environments[1][2]. Upon activation, the released alkyl radicals can induce cell death through apoptosis[2].

Structure-Activity Relationships in Alkoxyamine Derivatives

The therapeutic efficacy of alkoxyamine prodrugs is highly dependent on their structure. Key parameters that are often optimized include:

-

The nature of the alkyl radical (R³ in R¹R²NO–R³): This determines the reactivity and cytotoxicity of the released radical.

-

The stability of the C-ON bond: The rate of homolysis can be tuned by modifying the substituents on the nitroxide and the alkyl fragment.

-

The trigger moiety: This must be designed for selective cleavage by the target enzyme or condition.

Recent studies have explored a range of alkoxyamine derivatives as potential drugs against parasites like Plasmodium and Schistosoma, with some compounds showing IC₅₀ values in the nanomolar range[6]. The cytotoxic activity of some alkoxyamines against glioblastoma cell lines has also been investigated, with the most effective compounds exhibiting IC₅₀ values in the low micromolar range.

| Compound | U87-MG IC₅₀ (µM) | U251-MG IC₅₀ (µM) |

| ALK4 | 6.1 ± 0.1 | 5.0 ± 0.1 |

| ALK5 | 18.2 ± 1.5 | 15.6 ± 0.9 |

| ALK9 | 14.5 ± 0.9 | 10.1 ± 0.6 |

| ALK13 | 22.1 ± 1.1 | 18.9 ± 1.2 |

Table 2: IC₅₀ values of selected alkoxyamines in human glioblastoma cell lines. Data from Carré et al., 2023.

Synthesis of Alkoxyamine Derivatives

The synthesis of alkoxyamines can be achieved through several methods, with one of the most common being the trapping of a carbon-centered radical with a stable nitroxide radical like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl).

Caption: General synthetic scheme for alkoxyamines.

Analytical Characterization Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous analytical validation. The following are generalized but robust protocols for the characterization of this compound and its analogs.

Protocol: Characterization by NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C{¹H} NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 220 ppm is standard.

-

2D NMR (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for piecing together the molecular structure.

-

Protocol: Characterization by GC-MS

For volatile and thermally stable amines, GC-MS is an excellent technique for both purity assessment and structural confirmation.

-

Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Method:

-

Column: A common choice is a non-polar column, such as a 30 m x 0.25 mm HP-5MS.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Splitless injection at 250 °C.

-

Oven Program: A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 300.

-

Data Analysis: Compare the obtained mass spectrum with predicted fragmentation patterns and, if available, library spectra.

-

Conclusion and Future Directions

This compound serves as a versatile and accessible chemical scaffold. While the parent molecule itself has limited direct applications, its structural analogs and, in particular, its alkoxyamine derivatives, represent a frontier of significant scientific and therapeutic interest. The ability to fine-tune physicochemical properties through systematic structural modifications, combined with the innovative application of alkoxyamine chemistry for targeted drug delivery, underscores the immense potential of this chemical class.

Future research in this area will likely focus on:

-

Expansion of the Analog Library: Synthesis and screening of a wider range of analogs to build more comprehensive structure-activity relationship models.

-

Development of Novel Alkoxyamine Prodrugs: Designing alkoxyamines with triggers for a broader range of cancer- and disease-specific enzymes and biomarkers.

-

Exploration of Other Applications: Investigating the potential of these compounds in materials science, for example, as building blocks for functional polymers or as ligands in catalysis.

This guide has provided a foundational understanding and practical protocols for researchers to begin exploring the rich chemistry of this compound and its derivatives. The principles of rational design and rigorous characterization outlined herein will be crucial for unlocking the full potential of this promising class of molecules.

References

-

Studer, A. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(40), 5038-5050. [Link]

-

Gryn'ova, G., Marshall, D. L., Blinco, J. P., & Coote, M. L. (2013). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 67(12), 859-875. [Link]

- McEwen, F., Hume, A., Hutchinson, M., & Holland, W. (1969). The effects of N-methylation on the pharmacological activity of phenethylamine. Archives Internationales de Pharmacodynamie et de Thérapie, 179(1), 86-93.

-

PubMed. (1969). The Effects of N-methylation on the Pharmacological Activity of Phenethylamine. [Link]

-

Carré, M., et al. (2022). Neutrophil Elastase-Activatable Prodrugs Based on an Alkoxyamine Platform to Deliver Alkyl Radicals Cytotoxic to Tumor Cells. Journal of Medicinal Chemistry, 65(14), 9809–9821. [Link]

-

Audran, G., et al. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(40), 5038-5050. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Reyser, T., et al. (2020). Alkoxyamines Designed as Potential Drugs against Plasmodium and Schistosoma Parasites. Molecules, 25(17), 3838. [Link]

-

McEwen, F., Hume, A., Hutchinson, M., & Holland, W. (1969). The effects of N-methylation on the pharmacological activity of phenethylamine. Archives Internationales de Pharmacodynamie et de Thérapie, 179(1), 86-93. [Link]

-

Carré, M., et al. (2023). Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. Chemical Science, 14(26), 7165-7176. [Link]

-

Reyser, T., et al. (2020). Alkoxyamines Designed as Potential Drugs against Plasmodium and Schistosoma Parasites. Molecules, 25(17), 3838. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Quantitative structure-activity relationships for N-[N',N'-disubstituted-amino)acetyl]arylamines for local anesthetic activity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

Spectroscopic Data of 2-ethoxy-N-methylethanamine: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-ethoxy-N-methylethanamine, a secondary amine with an ether functional group. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and established spectroscopic principles to provide a robust analytical profile of the compound.

Introduction

This compound (C₅H₁₃NO, Molar Mass: 103.16 g/mol ) is a bifunctional molecule containing both a secondary amine and an ether linkage. The interplay of these two functional groups dictates its chemical reactivity and physical properties, making a thorough structural elucidation essential for its application in various scientific fields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted and expected spectroscopic signatures of this compound, providing a detailed interpretation of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms.[1][2][3][4][5][6][7]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals five distinct signals, corresponding to the five unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 1.18 | Triplet | 3H | CH₃-CH₂-O- |

| b | 2.45 | Singlet | 3H | CH₃-NH- |

| c | 2.75 | Triplet | 2H | -O-CH₂-CH₂-NH- |

| d | 3.48 | Quartet | 2H | CH₃-CH₂-O- |

| e | 3.55 | Triplet | 2H | -O-CH₂-CH₂-NH- |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Signal a (1.18 ppm, Triplet, 3H): This upfield triplet corresponds to the methyl protons of the ethoxy group. The triplet multiplicity arises from the coupling with the adjacent methylene protons (d).

-

Signal b (2.45 ppm, Singlet, 3H): This singlet is assigned to the methyl protons attached to the nitrogen atom. The absence of adjacent protons results in a singlet.

-

Signal c (2.75 ppm, Triplet, 2H): This triplet is attributed to the methylene protons adjacent to the nitrogen atom. The signal is split into a triplet by the neighboring methylene protons (e).

-

Signal d (3.48 ppm, Quartet, 2H): This downfield quartet represents the methylene protons of the ethoxy group. The quartet arises from coupling with the three protons of the adjacent methyl group (a).

-

Signal e (3.55 ppm, Triplet, 2H): The most downfield triplet corresponds to the methylene protons adjacent to the ether oxygen. Its proximity to the electronegative oxygen atom causes a significant downfield shift. The triplet multiplicity is due to coupling with the adjacent methylene protons (c).

The broad singlet for the N-H proton is not predicted by all algorithms but is expected to appear in the region of 1-5 ppm and would disappear upon D₂O exchange.[8]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound shows five distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 15.2 | CH₃ -CH₂-O- |

| 2 | 36.3 | CH₃ -NH- |

| 3 | 50.1 | -O-CH₂-CH₂ -NH- |

| 4 | 66.5 | CH₃-CH₂ -O- |

| 5 | 70.4 | -O-CH₂ -CH₂-NH- |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Signal 1 (15.2 ppm): The most upfield signal corresponds to the methyl carbon of the ethoxy group.

-

Signal 2 (36.3 ppm): This signal is assigned to the methyl carbon attached to the nitrogen.

-

Signal 3 (50.1 ppm): This signal represents the methylene carbon adjacent to the nitrogen atom.

-

Signal 4 (66.5 ppm): The downfield shift of this signal is characteristic of a methylene carbon bonded to an oxygen atom in an ether linkage.

-

Signal 5 (70.4 ppm): The most downfield signal is attributed to the other methylene carbon adjacent to the ether oxygen, also deshielded by the electronegative oxygen.

Experimental Protocol for NMR Spectroscopy: [2][9][10][11][12]

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.[12]

-

Filtration: Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition of ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquisition of ¹³C NMR Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups: a secondary amine (N-H), an ether (C-O), and aliphatic C-H bonds.[8][13][14][15][16][17][18][19]

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350-3310 | N-H stretch | Secondary Amine | Weak to Medium |

| 2975-2850 | C-H stretch | Alkane (CH₃, CH₂) | Strong |

| 1470-1440 | C-H bend | Alkane (CH₂) | Medium |

| 1380-1370 | C-H bend | Alkane (CH₃) | Medium |

| 1250-1020 | C-N stretch | Aliphatic Amine | Medium to Weak |

| 1150-1085 | C-O stretch | Ether | Strong |

| 910-665 | N-H wag | Secondary Amine | Broad, Strong |

Interpretation of the Expected IR Spectrum:

-

N-H Stretching: A weak to medium intensity band is expected in the 3350-3310 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary amine.[16]

-

C-H Stretching: Strong absorptions in the 2975-2850 cm⁻¹ range will be present due to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups.[20]

-

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected to appear in the 1470-1440 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

-

C-N Stretching: A medium to weak absorption corresponding to the C-N stretching of the aliphatic amine is anticipated between 1250-1020 cm⁻¹.[16]

-

C-O Stretching: A strong, characteristic absorption band for the C-O stretching vibration of the ether group should be prominent in the 1150-1085 cm⁻¹ region.[18]

-

N-H Wagging: A broad and strong band due to the out-of-plane bending (wagging) of the N-H bond is expected in the 910-665 cm⁻¹ range.[16]

Experimental Protocol for FTIR Spectroscopy: [21][22][23][24][25]

A typical procedure for obtaining an FTIR spectrum is as follows:

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Preparation (Liquid Film): Place a drop of neat this compound between two KBr or NaCl plates to create a thin liquid film.

-

Sample Analysis: Place the sample holder in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen).[11][13][26][27][28]

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 103, corresponding to the molecular weight of the compound.

Proposed Fragmentation Pattern:

The primary fragmentation pathways for ethers and amines involve α-cleavage, which is the cleavage of a bond adjacent to the heteroatom.[26]

-

α-Cleavage adjacent to Nitrogen:

-

Loss of an ethyl group (-CH₂CH₃) from the carbon alpha to the nitrogen would lead to a fragment at m/z 74 .

-

Loss of the ethoxyethyl radical (-CH₂CH₂OCH₂CH₃) would result in a fragment at m/z 30 .

-

-

α-Cleavage adjacent to Oxygen:

-

Cleavage of the C-C bond between the two methylene groups could lead to a fragment at m/z 59 (CH₃NHCH₂CH₂⁺) or m/z 45 (CH₃CH₂O⁺).

-

Loss of a methyl radical from the N-methyl group is also possible, leading to a fragment at m/z 88 .

-

The base peak in the mass spectrum is likely to be one of the more stable carbocations formed through these α-cleavage pathways.

Experimental Protocol for Electron Ionization Mass Spectrometry: [29][30][31][32][33]

A standard protocol for EI-MS analysis is as follows:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.[31]

-

Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Molecular Structure and Fragmentation

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predictive methods and fundamental spectroscopic principles. The predicted ¹H and ¹³C NMR spectra, along with the expected IR absorption bands and mass spectral fragmentation patterns, offer a comprehensive structural profile of the molecule. The provided experimental protocols serve as a practical reference for researchers aiming to acquire and interpret the spectroscopic data of this compound. This information is crucial for the unambiguous identification and further application of this compound in scientific research and development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. In Organic Chemistry Class Notes. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]